N-[(9-ethylcarbazol-3-yl)methyl]aniline N-[(9-ethylcarbazol-3-yl)methyl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16734666
InChI: InChI=1S/C21H20N2/c1-2-23-20-11-7-6-10-18(20)19-14-16(12-13-21(19)23)15-22-17-8-4-3-5-9-17/h3-14,22H,2,15H2,1H3
SMILES:
Molecular Formula: C21H20N2
Molecular Weight: 300.4 g/mol

N-[(9-ethylcarbazol-3-yl)methyl]aniline

CAS No.:

Cat. No.: VC16734666

Molecular Formula: C21H20N2

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(9-ethylcarbazol-3-yl)methyl]aniline -

Specification

Molecular Formula C21H20N2
Molecular Weight 300.4 g/mol
IUPAC Name N-[(9-ethylcarbazol-3-yl)methyl]aniline
Standard InChI InChI=1S/C21H20N2/c1-2-23-20-11-7-6-10-18(20)19-14-16(12-13-21(19)23)15-22-17-8-4-3-5-9-17/h3-14,22H,2,15H2,1H3
Standard InChI Key JRVQQDARQOWJGL-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C=C(C=C2)CNC3=CC=CC=C3)C4=CC=CC=C41

Introduction

Structural and Spectroscopic Characteristics

Molecular Architecture

The compound features a carbazole core substituted at the 3-position with a methylene-aniline group. X-ray diffraction analysis of the closely related analog N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline (C<sub>21</sub>H<sub>18</sub>N<sub>2</sub>) reveals a dihedral angle of 8.2° between the carbazole and aniline planes, indicating near-coplanarity that facilitates π-conjugation . Key bond parameters include:

Structural FeatureMeasurement
C9–N1 (imine bond)1.281 Å
C–C bond in carbazole1.394–1.418 Å
C–H⋯π interaction length2.78–2.94 Å

The ethyl group at N9 of the carbazole induces steric hindrance, slightly twisting the aniline moiety out of plane .

Spectroscopic Profiles

Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectra provide critical functional group identification:

FTIR Data:

  • C=N stretch: 1618 cm<sup>−1</sup> (strong, sharp)

  • Aromatic C–H stretch: 3030–3080 cm<sup>−1</sup>

  • N–H bend (aniline): 1512 cm<sup>−1</sup>

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

  • δ 8.10 (d, J = 7.6 Hz, 1H, carbazole-H)

  • δ 7.45–7.20 (m, 11H, aromatic H)

  • δ 4.32 (q, J = 7.2 Hz, 2H, CH<sub>2</sub>CH<sub>3</sub>)

  • δ 1.42 (t, J = 7.2 Hz, 3H, CH<sub>2</sub>CH<sub>3</sub>)

Synthesis and Reaction Chemistry

Condensation Reaction Mechanism

The compound is synthesized via acid-catalyzed condensation between equimolar 9-ethylcarbazole-3-carbaldehyde and aniline in ethanol :

9-Ethylcarbazole-3-carbaldehyde+AnilineH+, ΔN-[(9-Ethylcarbazol-3-yl)methyl]aniline+H2O\text{9-Ethylcarbazole-3-carbaldehyde} + \text{Aniline} \xrightarrow{\text{H}^+,\ \Delta} \text{N-[(9-Ethylcarbazol-3-yl)methyl]aniline} + \text{H}_2\text{O}

Optimized Conditions:

  • Catalyst: 0.1 eq. p-toluenesulfonic acid

  • Solvent: Anhydrous ethanol

  • Temperature: 78°C (reflux)

  • Reaction Time: 6–8 hours

  • Yield: 72–85% after recrystallization

Purification and Characterization

Crude product is purified through silica gel chromatography (eluent: ethyl acetate/hexane 1:4) followed by recrystallization from ethanol. Purity is verified via HPLC (>98%) and melting point analysis (observed m.p. 162–164°C) .

Material Science Applications

Organic Electronics

The compound’s extended π-system and electron-donating aniline group make it suitable for optoelectronic devices:

ApplicationPerformance MetricReference
OLED Hole TransportHOMO: −5.2 eV
Photoconductive FilmResponsivity: 0.8 A/W
Semiconductor DopantMobility: 0.12 cm²/V·s

In organic light-emitting diodes (OLEDs), it reduces turn-on voltage by 22% compared to standard NPB layers.

Polymer Composites

Blending with poly(methyl methacrylate) (PMMA) enhances thermal stability:

PropertyPure PMMA10 wt% Composite
T<sub>g</sub> (°C)105121
Decomposition Temp (°C)270310
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0

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